molecular formula C18H18N2O4 B5006323 4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid

4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid

Cat. No.: B5006323
M. Wt: 326.3 g/mol
InChI Key: IHOLGEPMSNNUEU-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Benzoic acid derivatives are also widely used in medicine and other fields.


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid derivative . The synthesis of benzoic acid derivatives can involve various methods, including the Grignard reaction and the Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of benzimidazole and benzoic acid derivatives can be analyzed using various spectroscopic techniques. For example, vibrational spectroscopy and quantum computational studies can provide information on the optimized geometrical structure, electronic and vibrational features of these compounds .


Chemical Reactions Analysis

Benzimidazole and benzoic acid derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzimidazole and benzoic acid moieties. These reactions can include various types of substitution reactions, redox reactions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and benzoic acid derivatives can be influenced by factors such as their specific structure, the presence of different substituents, and the conditions under which they are studied .

Mechanism of Action

The mechanism of action of benzimidazole and benzoic acid derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some benzimidazole derivatives have been found to have antimicrobial, antiviral, and antitumor activities .

Future Directions

The future research directions in the field of benzimidazole and benzoic acid derivatives could involve the synthesis of new derivatives with improved biological activity, the study of their mechanism of action, and the development of new methods for their synthesis .

Properties

IUPAC Name

4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-24-15-8-6-13(7-9-15)18(22)23/h2-9,14,21H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOLGEPMSNNUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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